molecular formula C22H18FN3O2S B2907909 N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 895012-78-9

N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B2907909
CAS No.: 895012-78-9
M. Wt: 407.46
InChI Key: HUZXHYJUDMLLDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a phenoxy group, and a pyridin-3-ylmethyl group . These groups are common in many biologically active compounds, suggesting that this compound may also have biological activity .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, where the different functional groups are connected together . For example, a reaction between benzo[d]thiazol-2-amine and flurbiprofen has been used to prepare a similar compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the overall 3D structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the thiazole ring is known to be reactive and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, thiazole compounds are often slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of methods for its synthesis . Additionally, the compound could be modified to improve its properties or to create new compounds with different activities .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S/c23-18-9-4-10-19-21(18)25-22(29-19)26(15-16-6-5-12-24-14-16)20(27)11-13-28-17-7-2-1-3-8-17/h1-10,12,14H,11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZXHYJUDMLLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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